Dihydromevinolin

HMG-CoA reductase enzyme inhibition IC₅₀

Procure certified Dihydromevinolin (CAS 77517-29-4) to ensure GMP/GLP compliance in lovastatin impurity profiling. Its distinct trans-fused octahydronaphthalene system delivers intermediate potency (IC₅₀ ~11 nM), making it essential for dose-response studies and chromatographic system suitability testing where substitution by lovastatin is scientifically invalid. Select this reference standard for verified identity, documented purity, and reliable analytical performance.

Molecular Formula C24H38O5
Molecular Weight 406.6 g/mol
CAS No. 77517-29-4
Cat. No. B194621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydromevinolin
CAS77517-29-4
Synonyms4a,5-Dihydro Lovastatin;  (2S)-2-Methylbutanoic Acid (1S,3S,4aR,7S,8S,8aS)-1,2,3,4,4a,7,8,8a-Octahydro- 3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester;  (+)-Dihydromevinolin;  Dihydrolovastatin;  Dihydromevinol
Molecular FormulaC24H38O5
Molecular Weight406.6 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)OC1CC(CC2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C
InChIInChI=1S/C24H38O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,14-21,23,25H,5,8-13H2,1-4H3/t14-,15-,16-,17-,18+,19+,20-,21-,23+/m0/s1
InChIKeyIFIFFBWHLKGTMO-LDIGTXGYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





Dihydromevinolin (CAS 77517-29-4): Identity, Classification, and Primary Biological Target


Dihydromevinolin (CAS 77517-29-4) is a naturally occurring hypocholesterolemic metabolite produced by Aspergillus terreus and belongs to the statin class of HMG-CoA reductase inhibitors [1]. It features a trans-fused octahydronaphthalene ring system with saturation at the 4a,5-position, distinguishing it structurally from its parent compound mevinolin (lovastatin), which contains a double bond in the hexahydronaphthalene system [2]. As an HMG-CoA reductase inhibitor, dihydromevinolin competitively blocks the rate-limiting step in cholesterol biosynthesis, thereby reducing de novo cholesterol synthesis [3].

Dihydromevinolin (CAS 77517-29-4): Why Lovastatin and Other Statin Analogs Are Not Interchangeable Substitutes


Substitution of dihydromevinolin with lovastatin or other statin analogs is scientifically invalid due to quantifiable differences in conformational rigidity and resultant enzyme inhibition potency. The trans-fused octahydronaphthalene system in dihydromevinolin imparts reduced conformational flexibility compared to the hexahydronaphthalene system of lovastatin, directly impacting binding affinity at the HMG-CoA reductase active site [1]. This structural distinction translates to a 2.3-fold difference in in vitro inhibitory potency (IC₅₀ approximately 11 nM for dihydromevinolin versus 4.7–5 nM for lovastatin), making potency assumptions based on class membership unreliable [2]. Furthermore, dihydromevinolin's specific retention time and spectral properties in chromatographic and mass spectrometric analyses differ measurably from lovastatin and other related substances, preventing substitution in analytical reference applications [3].

Dihydromevinolin (CAS 77517-29-4): Quantified Differential Performance Data Against Mevinolin (Lovastatin) Across In Vitro, Cellular, and In Vivo Assays


In Vitro HMG-CoA Reductase Inhibition: Quantified Potency Differential of Dihydromevinolin vs. Mevinolin

Dihydromevinolin demonstrates potent but quantifiably distinct inhibitory activity against HMG-CoA reductase compared to mevinolin. In a standardized in vitro enzyme inhibition assay using rat liver microsomal HMG-CoA reductase, dihydromevinolin exhibited an IC₅₀ of approximately 11 nM, representing a 2.3-fold lower potency relative to mevinolin (lovastatin), which exhibits an IC₅₀ of 3.4–5 nM under comparable conditions [1]. This potency differential is attributed to the reduced conformational rigidity imposed by the saturated trans-fused octahydronaphthalene ring system in dihydromevinolin relative to the unsaturated hexahydronaphthalene system of mevinolin [2].

HMG-CoA reductase enzyme inhibition IC₅₀ statin pharmacology cholesterol biosynthesis

Inhibition of Sterol Synthesis in Cultured Cells: Comparative Efficacy of Dihydromevinolin vs. Mevinolin

In a cell-based assay measuring inhibition of [¹⁴C]acetate incorporation into sterols in cultured rat hepatoma cells (H4IIE), dihydromevinolin demonstrated an IC₅₀ of approximately 25 nM for inhibition of sterol synthesis, compared to an IC₅₀ of approximately 10–15 nM for mevinolin under identical experimental conditions [1]. This cellular potency differential (approximately 1.7–2.5-fold) parallels the trend observed in the cell-free enzyme inhibition assay, confirming that the reduced conformational rigidity of dihydromevinolin translates consistently to lower cellular efficacy [2].

sterol biosynthesis cell culture hepatocyte IC₅₀ cholesterol inhibition

In Vivo Inhibition of Cholesterol Synthesis: Comparative Efficacy of Dihydromevinolin vs. Mevinolin in Rats

In an in vivo rat model measuring inhibition of [¹⁴C]acetate incorporation into hepatic cholesterol following oral administration, dihydromevinolin exhibited an ED₅₀ of approximately 0.5–1.0 mg/kg, while mevinolin demonstrated an ED₅₀ of approximately 0.3–0.5 mg/kg under the same experimental protocol [1]. The approximately 1.5–2-fold difference in in vivo potency reflects the combined effects of the compound's intrinsic enzyme inhibitory activity and its pharmacokinetic properties, including absorption and hepatic first-pass metabolism [2]. Notably, a separate patent disclosure asserts that naturally occurring 4a',5'-dihydromevinolin appears to be slightly more active than mevinolin as an HMG-CoA reductase inhibitor, indicating that the relative potency ranking may depend on the specific isomer and assay conditions employed [3].

in vivo pharmacology cholesterol biosynthesis rat model ED₅₀ hypocholesterolemic

Pharmaceutical Reference Standard Identity: Dihydromevinolin as Lovastatin EP Impurity E and USP Related Compound A

Dihydromevinolin is officially designated as Lovastatin EP Impurity E in the European Pharmacopoeia and as Lovastatin USP Related Compound A in the United States Pharmacopeia [1]. This regulatory designation establishes dihydromevinolin as a critical reference standard for the quality control of lovastatin active pharmaceutical ingredient (API) and finished drug products. The compound is employed in validated HPLC methods for impurity profiling, with specified relative retention time and resolution requirements distinct from lovastatin and other process-related impurities [2]. Quantitative acceptance criteria for dihydromevinolin in lovastatin drug substance are defined in pharmacopoeial monographs, making this compound indispensable for analytical method development, validation, and batch release testing [3].

pharmaceutical impurity reference standard quality control EP monograph USP monograph

Chemical Synthesis Differentiation: Selective Hydrogenation of Mevinolin to Dihydromevinolin

Dihydromevinolin can be prepared via selective catalytic hydrogenation of mevinolin using a homogenous rhodium catalyst system that achieves regioselective reduction of the 3,4-double bond in the polyhydronaphthyl ring while preserving the 4a,5-saturation pattern characteristic of naturally occurring dihydromevinolin [1]. This synthetic route is distinguished from non-selective hydrogenation methods, which produce mixtures of dihydro- and tetrahydro- derivatives with varying pharmacological activities [2]. The synthetic dihydromevinolin obtained via this route exhibits comparable HMG-CoA reductase inhibitory potency to the naturally occurring fermentation product, with high yields (>80%) achievable under optimized reaction conditions [3].

hydrogenation statin synthesis rhodium catalyst regioselectivity process chemistry

Conformational Rigidity and Structure-Activity Relationship: Trans-Fused Octahydronaphthalene System Differentiation

X-ray crystallographic analysis of dihydromevinolin confirms a trans-fused octahydronaphthalene ring system with distinct conformational constraints relative to the hexahydronaphthalene system of mevinolin [1]. Structure-activity relationship studies of HMG-CoA reductase inhibitors structurally related to dihydromevinolin have established that a methyl group at the C-7 position is essential for high inhibitory potency, while variations at the C-3 alkene position can be tolerated [2]. The saturated 4a,5-bond in dihydromevinolin reduces overall molecular flexibility, which correlates quantitatively with the observed 2.3-fold reduction in enzyme inhibition potency compared to mevinolin [3].

structure-activity relationship conformational analysis statins X-ray crystallography molecular modeling

Dihydromevinolin (CAS 77517-29-4): Evidence-Backed Research and Industrial Application Scenarios


Pharmaceutical Quality Control: Certified Reference Standard for Lovastatin Impurity Profiling

Dihydromevinolin is essential for pharmaceutical quality control laboratories performing compendial testing of lovastatin active pharmaceutical ingredient (API) and finished drug products. As Lovastatin EP Impurity E and USP Related Compound A, this compound is used to prepare system suitability solutions, calibration standards, and spiked samples for HPLC-UV and LC-MS impurity profiling methods [1]. Procurement of certified dihydromevinolin reference material with documented purity (typically ≥95%) and full certificate of analysis is mandatory for laboratories operating under GMP/GLP compliance [2].

Enzymology Research: Calibrated HMG-CoA Reductase Inhibition Studies Requiring Defined Potency

Researchers conducting in vitro HMG-CoA reductase inhibition assays should select dihydromevinolin when a statin with defined intermediate potency (IC₅₀ ≈ 11 nM) and specific conformational properties is required. The 2.3-fold lower potency of dihydromevinolin compared to lovastatin (IC₅₀ = 3.4–5 nM) [1] makes it suitable for constructing dose-response curves with a distinct dynamic range, or for studies examining the relationship between statin ring saturation and enzyme inhibition kinetics [2].

In Vivo Pharmacology: Rat Model Studies of Hepatic Cholesterol Synthesis Inhibition

Dihydromevinolin is appropriate for in vivo studies examining statin pharmacology in rodent models, with established oral ED₅₀ values of approximately 0.5–1.0 mg/kg for inhibition of hepatic cholesterol synthesis [1]. Researchers should select dihydromevinolin over lovastatin (ED₅₀ ≈ 0.3–0.5 mg/kg) when a compound with slightly reduced in vivo potency is desired, such as in studies requiring extended dose-response analysis or when comparing the in vitro–in vivo potency relationship across statin analogs [2].

Synthetic Chemistry: Starting Material for Tetrahydro-Derivative Synthesis via Hydrogenation

Dihydromevinolin serves as a key intermediate in the synthesis of tetrahydro-mevinolin derivatives via controlled hydrogenation. Hydrogenation of naturally occurring dihydromevinolin yields a tetrahydro derivative with preserved HMG-CoA reductase inhibitory activity, whereas non-selective hydrogenation of mevinolin produces complex mixtures of dihydro- and tetrahydro- products [1]. Chemists synthesizing statin analogs should procure dihydromevinolin when a structurally defined, saturated-ring starting material with established biological activity is required for further derivatization [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydromevinolin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.